molecular formula C9H17NO2 B1492920 2,6-Dioxaspiro[4.5]decan-9-ylmethanamine CAS No. 1466239-93-9

2,6-Dioxaspiro[4.5]decan-9-ylmethanamine

Cat. No. B1492920
CAS RN: 1466239-93-9
M. Wt: 171.24 g/mol
InChI Key: OEPHHDAELFALMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-Dioxaspiro[4.5]decan-9-ylmethanamine” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 g/mol. The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO2/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7H,1-6,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Pharmacological Research

  • Dopamine Agonist Activity: Some derivatives of 2,6-Dioxaspiro[4.5]decan-9-ylmethanamine have been synthesized and evaluated for their potential as dopamine agonists. Despite not showing central nervous system activity, certain analogues demonstrated potent dopamine agonist activity in peripheral assays, indicating potential applications in cardiovascular or renal therapeutics (Brubaker & Colley, 1986).

Organic Synthesis and Chemical Research

  • Stereoselective Synthesis: A stereoselective methodology for constructing 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids has been developed. This approach has applications in the total synthesis of complex natural products and pharmaceuticals, exemplified by the synthesis of dihydro-pyrenolide D (Ramakrishna & Sridhar, 2015).

Neuropharmacology and Neuroprotection

  • Neuroprotective Agents: Derivatives of this compound have been synthesized and evaluated for their neuroprotective properties. These compounds showed potent inhibitory effects on neural calcium uptake and provided protection against brain edema and memory deficits induced by toxic agents, suggesting potential applications in the treatment of neurodegenerative diseases and cognitive disorders (Tóth et al., 1997).

Analgesic Research

  • Opioid Receptor Agonists: Certain 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives, structurally related to this compound, have been identified as potent and selective 5-HT1A receptor agonists, with implications for developing new strategies for pain control and the treatment of depression (Franchini et al., 2017).

Antituberculosis Research

  • Antitubercular Drug Development: The benzothiazinone derivative BTZ043, which contains a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl moiety, has been shown to target the Mycobacterium tuberculosis enzyme DprE1, demonstrating promising antitubercular activity. This highlights the role of this compound derivatives in the development of new antitubercular drugs (Pasca et al., 2010).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,6-dioxaspiro[4.5]decan-9-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-6-8-1-3-12-9(5-8)2-4-11-7-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPHHDAELFALMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOC2)CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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